Meclofenamate sodium

Catalog No.
S585495
CAS No.
6385-02-0
M.F
C14H10Cl2NNaO2
M. Wt
318.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Meclofenamate sodium

CAS Number

6385-02-0

Product Name

Meclofenamate sodium

IUPAC Name

sodium;2-(2,6-dichloro-3-methylanilino)benzoate

Molecular Formula

C14H10Cl2NNaO2

Molecular Weight

318.1 g/mol

InChI

InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19);/q;+1/p-1

InChI Key

OGPIIGMUPMPMNT-UHFFFAOYSA-M

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Solubility

47.7 [ug/mL]

Synonyms

Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate, Meclofenamate, Meclofenamate Sodium, Meclofenamate Sodium Anhydrous, Meclofenamate Sodium Monohydrate, Meclofenamate, Sodium, Meclofenamic Acid, Meclomen, Sodium Meclofenamate

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Isomeric SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+]

Meclofenamate sodium, also known as MEA, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in medical research. It works by blocking the production of prostaglandins, which are responsible for pain, inflammation, and fever. MEA has been extensively studied for its physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, and safety. Furthermore, its applications and potential implications in various fields of research and industry have been investigated. In this paper, we aim to provide an overview of the current state of research on MEA, highlighting its properties, uses, limitations, and future directions.
Meclofenamate sodium is a member of the fenamate class of NSAIDs and is used to treat pain, inflammation, and fever. Its chemical name is 2-[(2,6-dichlorophenyl)amino]benzoic acid sodium salt, and its molecular formula is C14H10Cl2NNaO2. Meclofenamate sodium was first synthesized in 1964 by Sterling Winthrop Inc. as a potential replacement for aspirin due to its better pharmacokinetic profile and fewer side effects.
Meclofenamate sodium is a white to off-white powder, soluble in water, ethanol, and acetone. It has a molecular weight of 325.14 g/mol and a pKa of 3.9. The melting point of Meclofenamate sodium is around 290°C. Meclofenamate sodium has a weakly acidic property, with a solubility of 10 mg/mL in water at room temperature. Its log P is 3.43, indicating that it is highly lipophilic and has a good absorption rate.
The synthesis of Meclofenamate sodium can be achieved by reacting 2,6-dichloroaniline with 2-aminobenzoic acid in the presence of a catalyst such as sodium hydroxide. The resulting compound is then purified by recrystallization in water. Characterization of Meclofenamate sodium can be done by various techniques such as NMR, IR, and mass spectrometry.
Various analytical methods have been developed for the detection and quantification of Meclofenamate sodium, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods offer accurate, sensitive, and reliable analysis of Meclofenamate sodium in various sample matrices.
Meclofenamate sodium has been shown to have a wide range of biological properties, such as anti-inflammatory, analgesic, antipyretic, and antithrombotic effects. Its mechanism of action is by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Various studies have investigated the toxicity and safety of Meclofenamate sodium in scientific experiments. The results indicate that Meclofenamate sodium has a low toxicity profile, with a median lethal dose (LD50) of 371 mg/kg in rats. However, prolonged use of Meclofenamate sodium has been associated with some side effects such as gastro-intestinal disturbances and allergies.
Meclofenamate sodium has been used in scientific experiments to investigate its anti-inflammatory, analgesic, and antipyretic effects. It has also been used as a research tool for studying the COX pathway and prostaglandin synthesis. Furthermore, it has been used as a chemical probe for studying the role of prostaglandins in physiology and disease.
Currently, research on Meclofenamate sodium is ongoing, with investigations into new formulations, new applications, and new targets in disease therapy. Meclofenamate sodium is being studied as a potential treatment for various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Meclofenamate sodium has potential implications in various fields of research and industry. Meclofenamate sodium can be used as a research tool for the study of prostaglandin synthesis and COX pathway. Meclofenamate sodium can be used as an additive to enhance the bioavailability and efficacy of other drugs. Furthermore, Meclofenamate sodium can be used as a starting material for the synthesis of more potent analogs with improved pharmacokinetics and fewer side effects.
Despite its potential, there are limitations to the use of Meclofenamate sodium in research and industry. The side effects associated with prolonged use of Meclofenamate sodium limit its therapeutic potential, and the development of Meclofenamate sodium analogs with better safety profiles remains a challenging task. In the future, research efforts will focus on the synthesis of Meclofenamate sodium analogs with better pharmacokinetics and enhanced therapeutic effects. Furthermore, identifying new targets in disease therapy and investigating the mechanism of action of Meclofenamate sodium will be important future directions in the field of Meclofenamate sodium research.
Meclofenamate sodium is a widely used NSAID with a broad range of biological properties and applications in scientific research. The physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, and safety have been extensively studied. The applications and potential implications of Meclofenamate sodium in various fields of research and industry have also been investigated. Despite its limitations, Meclofenamate sodium remains an important research tool with significant potential for therapeutic development. Future research efforts will focus on the synthesis of Meclofenamate sodium analogs with improved efficacy and safety profiles and investigating the mechanism of action of Meclofenamate sodium in disease therapy.

Purity

> 98%

Appearance

Solid powder

UNII

9MMQ0YER4E

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Irritant

Other CAS

6385-02-0

Wikipedia

Meclofenamate sodium

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
1: Ghosh R, Hwang SM, Cui Z, Gilda JE, Gomes AV. Different effects of the
nonsteroidal anti-inflammatory drugs meclofenamate sodium and naproxen sodium on
proteasome activity in cardiac cells. J Mol Cell Cardiol. 2016 May;94:131-144.
doi: 10.1016/j.yjmcc.2016.03.016. Epub 2016 Apr 3. PubMed PMID: 27049794.


2: Hersh EV, Cooper S, Betts N, Wedell D, MacAfee K, Quinn P, Lamp C, Gaston G,
Bergman S, Henry E. Single dose and multidose analgesic study of ibuprofen and
meclofenamate sodium after third molar surgery. Oral Surg Oral Med Oral Pathol.
1993 Dec;76(6):680-7. PubMed PMID: 8284070.


3: Reddy MS, Palcanis KG, Barnett ML, Haigh S, Charles CH, Jeffcoat MK. Efficacy
of meclofenamate sodium (Meclomen) in the treatment of rapidly progressive
periodontitis. J Clin Periodontol. 1993 Oct;20(9):635-40. PubMed PMID: 8227450.


4: Mongini F, Bona G, Garnero M, Gioria A. Efficacy of meclofenamate sodium
versus placebo in headache and craniofacial pain. Headache. 1993 Jan;33(1):22-8.
PubMed PMID: 8436494.


5: Benassi L, Bertani D, Avanzini A. An attempt at real prophylaxis of primary
dysmenorrhea: comparison between meclofenamate sodium and naproxen sodium. Clin
Exp Obstet Gynecol. 1993;20(2):102-7. PubMed PMID: 8330429.


6: Conroy MC, Randinitis EJ, Turner JL. Pharmacology, pharmacokinetics, and
therapeutic use of meclofenamate sodium. Clin J Pain. 1991;7 Suppl 1:S44-8.
Review. PubMed PMID: 1810520.


7: Giglio JA, Laskin DM. Double-blind comparison of meclofenamate sodium plus
codeine, meclofenamate sodium, codeine, and placebo for relief of pain following
surgical removal of third molars. J Oral Maxillofac Surg. 1990 Aug;48(8):785-90.
PubMed PMID: 2197381.


8: Koup JR, Tucker E, Thomas DJ, Kinkel AW, Sedman AJ, Dyer R, Sharoky M. A
single and multiple dose pharmacokinetic and metabolism study of meclofenamate
sodium. Biopharm Drug Dispos. 1990 Jan-Feb;11(1):1-15. PubMed PMID: 2322633.


9: Shieh HL, Hutton CE, Kafrawy AH, Potter RH. Comparison of meclofenamate sodium
and hydrocortisone for controlling the postsurgical inflammatory response in
rats. J Oral Maxillofac Surg. 1988 Sep;46(9):777-80. PubMed PMID: 3166048.


10: Cooper SA, Firestein A, Cohn P. Double-blind comparison of meclofenamate
sodium with acetaminophen, acetaminophen with codeine and placebo for relief of
postsurgical dental pain. J Clin Dent. 1988 Fall;1(2):31-4. PubMed PMID: 3254707.

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